molecular formula C13H10O2 B1266467 2-Methoxydibenzofuran CAS No. 20357-70-4

2-Methoxydibenzofuran

Cat. No.: B1266467
CAS No.: 20357-70-4
M. Wt: 198.22 g/mol
InChI Key: XSIBNFRLWPYZRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxydibenzofuran can be synthesized through several methods. One common approach involves the methylation of 2-hydroxydibenzofuran using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Biodegradation Pathways

The bacterium Sphingomonas sp. strain HH69 metabolizes 2-methoxydibenzofuran via angular dioxygenation , demonstrating strict regioselectivity:

Table 2: Key Biodegradation Metabolites

SubstratePrimary MetaboliteEnzyme SystemFinal ProductSource
This compound2,2',3-Trihydroxy-5'-methoxybiphenylDioxygenase5-Methoxysalicylic acid
  • Mechanism :

    • Dioxygenation : Strain HH69 cleaves the ether bond at the unsubstituted aromatic ring, forming 2,2',3-trihydroxy-5'-methoxybiphenyl .

    • Meta-Cleavage : The intermediate undergoes ring fission via meta-cleavage enzymes, yielding 5-methoxysalicylic acid .

    • Demethylation : Enzymatic removal of the methoxy group produces salicylic acid, which enters the TCA cycle .

Functionalization Reactions

This compound undergoes further chemical modifications for applications in medicinal chemistry:

Stability and Reactivity

  • Thermal Stability : Decomposes above 300°C without melting .

  • Photoreactivity : UV exposure induces ring-opening reactions, forming quinone-like structures.

  • Electrophilic Substitution : Methoxy group directs electrophiles to positions 4 and 6 due to its +M effect .

Environmental Implications

  • Persistence : The methoxy group reduces biodegradation rates compared to unsubstituted dibenzofuran .

  • Toxicity : Inhibits microbial growth at concentrations >100 μM, necessitating optimized bioremediation strategies .

Scientific Research Applications

Biological Applications

Cytotoxicity and Antiproliferative Activity

Recent studies have highlighted the cytotoxic effects of 2-methoxydibenzofuran derivatives against cancer cell lines. For instance, a study synthesized N-(this compound-3-yl)-2-aryloxyacetamide derivatives and evaluated their activity against A549 lung cancer cells. The results indicated significant antiproliferative activity, with some compounds exhibiting IC50 values lower than 3.90 μg/mL, suggesting strong potential as anticancer agents . Notably, compounds derived from this compound displayed selective inhibition of cathepsin D and L enzymes, which are associated with cancer progression .

Antimicrobial Properties

This compound and its derivatives have also been investigated for their antimicrobial properties. A study synthesized new polyoxygenated dibenzofurans, including derivatives of this compound, which demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents.

Environmental Applications

Biodegradation Studies

Research has shown that certain bacterial strains can utilize this compound as a carbon source. For instance, the strain Sphingomonas sp. has been observed to grow on this compound after adaptation to other methoxy-substituted compounds. This indicates the potential for using such bacteria in bioremediation processes to degrade environmental pollutants containing dibenzofuran derivatives . The metabolism of these compounds leads to the formation of less harmful products, thus contributing to environmental cleanup efforts.

Synthetic Applications

Chemical Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its derivatives can be synthesized through various chemical reactions, including C−H functionalization and arylation techniques. These methods allow for the creation of complex molecular architectures that are useful in pharmaceuticals and agrochemicals . The ability to modify the dibenzofuran structure opens avenues for creating novel compounds with specific biological activities.

Summary Table of Applications

Application TypeSpecific Use CasesKey Findings
Biological Anticancer agentsSignificant cytotoxicity against A549 cells; selective enzyme inhibition
Antimicrobial agentsEffective against Staphylococcus aureus; potential for new antibiotics
Environmental BioremediationUtilized by Sphingomonas sp. for degradation of pollutants
Synthetic Organic synthesisValuable intermediate for creating complex molecules

Case Studies

  • Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various dibenzofuran derivatives, several compounds derived from this compound showed promising results against lung cancer cell lines, highlighting their potential as therapeutic agents .
  • Biodegradation Research : A case study on the metabolic pathways of dibenzofurans revealed that this compound could be effectively degraded by specific bacterial strains, showcasing its relevance in environmental microbiology and bioremediation efforts .

Mechanism of Action

The mechanism of action of 2-Methoxydibenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Methoxydibenzofuran can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

2-Methoxydibenzofuran, an organic compound with the molecular formula C₁₃H₁₀O₂, is a member of the dibenzofuran family. This compound features a methoxy group at the 2-position, which significantly influences its chemical properties and biological activities. Research indicates that this compound may have various biological activities, including potential applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The structure of this compound consists of two fused benzene rings with an ether oxygen, contributing to its unique reactivity and interaction with biological systems. The presence of the methoxy group enhances the electron density on the aromatic rings, facilitating electrophilic substitution reactions typical of aromatic compounds.

Metabolic Pathways

This compound has been investigated for its role as an inhibitor in metabolic pathways, particularly concerning polycyclic aromatic hydrocarbons. Studies suggest that it interacts with cytochrome P450 enzymes, which are critical for drug metabolism. Understanding these interactions can provide insights into its pharmacokinetics and potential toxicological effects .

Cytotoxicity and Antiproliferative Effects

Recent studies have evaluated the cytotoxic activity of this compound derivatives against various cancer cell lines. For instance, novel derivatives synthesized from this compound exhibited significant antiproliferative activity against A549 lung cancer cells, with IC₅₀ values lower than 3.90 μg/mL for several compounds . The findings indicate that certain derivatives may inhibit cathepsin D and L enzymes effectively, suggesting a potential therapeutic application in cancer treatment.

Mutagenicity and Carcinogenicity

Research on the interaction of this compound with DNA has raised concerns regarding its mutagenic and carcinogenic potential. The compound's structure suggests possible interactions that could lead to genetic mutations, necessitating further investigation into its safety profile.

Metabolism Studies

A notable study investigated the metabolism of various substituted dibenzofurans, including this compound, by Sphingomonas sp. strain HH69. This strain demonstrated the ability to utilize certain dibenzofurans as carbon sources after adaptation, indicating a potential for bioremediation applications . The metabolism involved hydrolysis and dioxygenolytic cleavage of the ether bond, leading to the formation of substituted salicylic acids.

Antiproliferative Activity Case Study

In a study focusing on N-(this compound-3-yl)-2-aryloxyacetamide derivatives, compounds exhibited varying degrees of cytotoxicity against A549 cell lines. Compounds 2b, 2c, 2e, 2i, and 2k were highlighted for their high antiproliferative activity, showcasing the therapeutic potential of modifying the dibenzofuran structure for enhanced biological effects .

Summary of Findings

Biological Activity Findings
Metabolic Pathways Interacts with cytochrome P450 enzymes; potential inhibitor of metabolic pathways .
Cytotoxicity Significant antiproliferative activity against A549 lung cancer cells; IC₅₀ < 3.90 μg/mL .
Mutagenicity Potential interactions with DNA raise concerns over mutagenic effects.
Bioremediation Potential Metabolized by Sphingomonas sp., indicating possible environmental applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxydibenzofuran in academic laboratory settings?

  • Methodological Answer : A robust synthesis involves using phenolic precursors (e.g., 4-methoxyphenol) and styrene derivatives in hexafluoropropan-2-ol solvent with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature. This method minimizes side reactions and achieves high yields (~95%) by leveraging the solvent’s stabilizing effects on intermediates . For halogenated derivatives, sequential halogenation and esterification steps under controlled temperatures (e.g., 60–80°C) can introduce functional groups while preserving the benzofuran core .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine IR spectroscopy to identify methoxy (C-O) and aromatic (C=C) stretching frequencies, 1H^1 \text{H} and 13C^13 \text{C} NMR for structural elucidation (e.g., methoxy proton signals at δ ~3.8–4.0 ppm), and HRMS for precise molecular weight confirmation. Cross-referencing with spectral libraries (e.g., Aldrich FT-IR Collection) ensures accuracy .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use enclosed systems or local exhaust ventilation to avoid inhalation. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. In case of exposure, rinse immediately with water and consult safety data sheets (SDS) for toxicity profiles. Note that full toxicological data may be limited, necessitating conservative handling practices .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions, frontier molecular orbitals, and reaction pathways. For example, quantum chemical studies on analogous dibenzofurans reveal how methoxy substituents influence electrophilic aromatic substitution sites, guiding synthetic modifications . Software like Gaussian or ORCA can simulate transition states to optimize reaction conditions.

Q. What strategies resolve contradictions in spectral data interpretation for this compound derivatives?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. For ambiguous HRMS fragments, isotopic labeling or tandem MS/MS can clarify fragmentation pathways. Discrepancies in IR peak assignments may arise from solvent effects; compare spectra across solvents (e.g., KBr vs. ATR) .

Q. What methodologies identify pharmacological targets of this compound?

  • Methodological Answer : Use enzyme inhibition assays (e.g., cytochrome P450 isoforms) to screen for bioactivity. Crystallographic studies of dibenzofuran derivatives bound to targets (e.g., P450 enzymes) reveal π–π stacking and hydrophobic interactions, guiding structure-activity relationship (SAR) analyses . Molecular docking simulations further prioritize targets for experimental validation.

Q. How can reaction conditions be optimized for novel this compound derivatives?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading. For example, increasing hexafluoropropanol solvent ratios may enhance electrophilic substitution yields. Monitor reaction progress via TLC or in situ FT-IR to identify kinetic bottlenecks .

Q. What analytical approaches validate the purity of this compound in complex mixtures?

  • Methodological Answer : Use HPLC with UV detection (λ = 254–280 nm) and reverse-phase columns (C18) to separate impurities. Confirm purity via 1H^1 \text{H} NMR integration of diagnostic peaks (e.g., methoxy vs. aromatic protons). For trace contaminants, GC-MS with electron ionization provides high sensitivity .

Properties

IUPAC Name

2-methoxydibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIBNFRLWPYZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174269
Record name Dibenzofuran, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20357-70-4
Record name Dibenzofuran, 2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxydibenzofuran
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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